Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride

Description

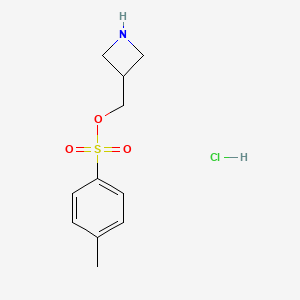

Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a 4-methylbenzenesulfonate (tosyl) group and a methyl linker. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

azetidin-3-ylmethyl 4-methylbenzenesulfonate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S.ClH/c1-9-2-4-11(5-3-9)16(13,14)15-8-10-6-12-7-10;/h2-5,10,12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKMWFGOOCXSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride typically involves the reaction of azetidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized azetidines, while ring-opening reactions can produce linear or branched amines .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride serves as a versatile building block in organic synthesis. Its azetidine ring structure allows for diverse functionalization, making it an essential intermediate in the synthesis of complex organic molecules. The compound can undergo various reactions, including:

- Substitution Reactions : The azetidine ring can participate in nucleophilic substitution, leading to the formation of substituted azetidines.

- Reduction and Oxidation : The nitrile group present in related compounds can be reduced to primary amines or oxidized to form carboxylic acids.

Medicinal Chemistry

Pharmacophore Development

Research indicates that this compound may act as a pharmacophore in drug discovery. Its structural features suggest potential applications in developing antiviral and anticancer agents. Notable findings include:

- Anticancer Activity : Studies have demonstrated that derivatives of azetidine exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to azetidin-3-ylmethyl 4-methylbenzenesulfonate showed significant growth inhibition in MCF-7 breast cancer cells with low IC50 values, indicating potent activity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Azetidin-3-ylmethyl 4-methylbenzenesulfonate HCl | MCF-7 | 0.075 | Induces apoptosis, inhibits tubulin polymerization |

| CA-4 | MCF-7 | 3.9 | Microtubule destabilization |

Neuropharmacological Effects

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) suggests its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Research indicates that targeting nAChRs can modulate neurotransmitter release and neuronal excitability.

Material Science

Synthesis of Novel Polymers

In material science, this compound is utilized to synthesize novel polymers with unique properties. The presence of the sulfonate group enhances solubility and reactivity, making it valuable for creating advanced materials with tailored functionalities.

Biological Studies

Biochemical Probes

The compound has been studied for its interactions with biological macromolecules, serving as a biochemical probe to investigate cellular mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins may inhibit enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.

Mechanism of Action

The mechanism of action of azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to participate in various chemical reactions, leading to the formation of new bonds and functional groups. These interactions can modulate biological pathways and processes, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Moieties

(a) tert-Butyl N-(azetidin-3-ylmethyl) carbamate hydrochloride (CAS 1170108-38-9)

- Structure : Contains a tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen.

- Applications : Used in peptide synthesis and as an intermediate for kinase inhibitors. The Boc group improves stability during synthetic steps but requires acidic deprotection .

- Synthetic Yield : Reported in high purity (97%) by BLD Pharm Ltd., suggesting robust scalability .

(b) Methyl 4-(azetidin-3-yl)benzoate hydrochloride (CAS 1203683-15-1)

- Structure : Features a benzoate ester at the azetidine C3 position.

- Applications : Likely used in ester hydrolysis or coupling reactions to generate carboxylic acid derivatives. The aromatic ester may enhance lipophilicity for drug delivery .

- Physicochemical Properties : Molecular weight 227.69 g/mol, stored at room temperature, indicating moderate stability .

(c) 3-Methylazetidine Hydrochloride (CAS 935669-28-6)

Tosylate Derivatives with Varied Core Structures

(a) 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate (3a–3u)

- Synthesis : Prepared via reaction of imidazole derivatives with 4-methylbenzenesulfonyl chloride in CH₂Cl₂, yielding 60–80% .

(b) (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (CAS 23735-43-5)

Research Implications and Gaps

- Synthetic Optimization : Azetidine-based tosylates (e.g., tert-butyl derivatives) exhibit higher yields (97%) compared to imidazole-tosylates (60–80%), suggesting better scalability .

- Biological Activity : Nitro-styryl-imidazole tosylates show promise in targeting enzymes, whereas azetidine derivatives may favor CNS drug design due to ring strain and conformational rigidity .

- Safety: Further toxicological studies are needed for azetidine-tosylates, as existing data focus on non-azetidine sulfonamides .

Biological Activity

Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.

The biological activity of this compound is primarily attributed to its azetidine ring structure, which exhibits significant strain and reactivity. This allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group present in related compounds can also participate in hydrogen bonding and electrostatic interactions, further modulating biological effects.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of azetidine derivatives. For instance, compounds similar to Azetidin-3-ylmethyl 4-methylbenzenesulfonate have shown selectivity in their antibacterial activity against various bacterial strains. The mechanism involves the inhibition of β-lactamases, which are enzymes that confer antibiotic resistance. This property is crucial for developing new antibiotics that can overcome resistance mechanisms .

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that the administration of azetidine derivatives led to a significant reduction in inflammatory markers following TLR7 stimulation. The results indicated that these compounds could modulate immune responses effectively, suggesting potential applications in treating autoimmune diseases .

- Synthesis and Evaluation : A series of azetidine-based compounds were synthesized and evaluated for their biological activity. The results indicated that certain derivatives exhibited promising β-lactamase inhibitory activity, making them candidates for further development as antibacterial agents .

Data Tables

Pharmacological Insights

Research indicates that the azetidine moiety enhances the pharmacological profile of sulfonate esters by improving their interaction with biological macromolecules. The strain in the azetidine ring contributes to its reactivity, allowing it to act as a versatile scaffold for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.